Combretastatin A-1 bis(phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OXI-4503 involves the phosphorylation of combretastatin A1. The process typically includes the reaction of combretastatin A1 with phosphoric acid or its derivatives under controlled conditions to form the diphosphate ester .
Industrial Production Methods
Industrial production of OXI-4503 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The production is carried out in specialized facilities equipped to handle the complex chemical reactions and purification processes required .
Chemical Reactions Analysis
Types of Reactions
OXI-4503 undergoes several types of chemical reactions, including:
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: Various substitution reactions can be performed on the aromatic rings of OXI-4503.
Common Reagents and Conditions
Oxidation: Common reagents include tyrosinase and peroxidases.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used.
Major Products
The major products formed from these reactions include orthoquinone species, which have direct cytotoxic effects on tumor cells .
Scientific Research Applications
OXI-4503 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying vascular disrupting agents.
Biology: Investigated for its effects on tumor vasculature and cell death mechanisms.
Medicine: Under clinical trials for treating various cancers, including solid tumors and leukemia
Industry: Potential applications in the development of new cancer therapies and drug delivery systems.
Mechanism of Action
OXI-4503 exerts its effects by targeting and destroying tumor vasculature. It induces the shutdown of tumor blood vessels, leading to extensive tumor cell death and necrosis. The compound is metabolized by oxidative enzymes to form orthoquinone species, which have direct cytotoxic effects on tumor cells . The molecular targets include tubulin and other components of the cytoskeleton, disrupting the structural integrity of tumor cells .
Comparison with Similar Compounds
OXI-4503 is similar to other vascular disrupting agents such as combretastatin A4 disodium phosphate. it is more potent and effective in eliminating the viable rim of tumor tissue. The increased efficacy and potency of OXI-4503 make it a promising candidate for cancer therapy .
Similar Compounds
- Combretastatin A4 disodium phosphate
- Combretastatin A1
- Combretastatin A4 phosphate
OXI-4503 stands out due to its dual mechanism of action and higher potency compared to its analogs .
Properties
Key on ui mechanism of action |
OXi4503 blocks and destroys tumor vasculature, resulting in extensive tumor cell death and necrosis. It induced the shutdown of tumor blood vessels and affected peripheral tumor regions less than central regions. |
---|---|
CAS No. |
288847-35-8 |
Molecular Formula |
C18H22O12P2 |
Molecular Weight |
492.3 g/mol |
IUPAC Name |
[3-methoxy-2-phosphonooxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H22O12P2/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24)/b6-5- |
InChI Key |
GSOXMQLWUDQTNT-WAYWQWQTSA-N |
SMILES |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O)OP(=O)(O)O |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O)OP(=O)(O)O |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O)OP(=O)(O)O |
Key on ui other cas no. |
288847-35-8 |
Synonyms |
Oxi 4503 Oxi-4503 Oxi4503 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.